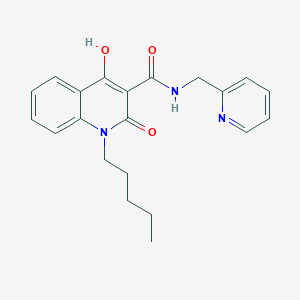

4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-2-3-8-13-24-17-11-5-4-10-16(17)19(25)18(21(24)27)20(26)23-14-15-9-6-7-12-22-15/h4-7,9-12,25H,2-3,8,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERMIPDQTUVJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation using a suitable alkyl halide.

Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions.

Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridin-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: It can be incorporated into polymers to enhance their properties.

Biology

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine

Drug Development: The compound can be a lead compound for the development of new drugs targeting specific diseases.

Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptors, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Key structural analogs and their pharmacological distinctions are summarized below:

Key Structural and Functional Differences

- Substituent Effects on Activity: Methoxy Groups: The 6,7-dimethoxy analog () shows enhanced analgesia, likely due to improved electron-donating effects and metabolic stability . In contrast, Tasquinimod’s 5-methoxy group contributes to its HDAC4 inhibition . Pyridine vs. Phenyl Groups: The target compound’s pyridin-2-ylmethyl group may offer better solubility and reduced toxicity compared to Roquinimex’s phenyl group, which was linked to cardiotoxicity .

- Pharmacokinetic Considerations: The pentyl chain in the target compound likely increases lipophilicity (logP ~3.5 estimated), favoring CNS penetration for central analgesia. This contrasts with Tasquinimod’s trifluoromethylphenyl group, which improves metabolic stability but reduces BBB permeability . Polymorphism issues observed in analogs (e.g., N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide) highlight the need for crystallographic studies to ensure consistent bioavailability .

Biological Activity

4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.

The synthesis of this compound involves several key steps:

- Formation of the Quinoline Core : The quinoline structure is synthesized through the Pfitzinger reaction involving an isatin derivative and a ketone.

- Introduction of the Pentyl Group : This is achieved via alkylation with a suitable alkyl halide.

- Hydroxylation : The hydroxyl group at the 4-position is introduced through selective hydroxylation reactions.

- Amidation : The final step involves forming the carboxamide by reacting the quinoline derivative with pyridin-2-ylmethylamine under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can function as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit moderate antibacterial properties. In vitro assays have shown that these compounds can inhibit various bacterial strains, making them potential candidates for developing new antibacterial agents .

Antiviral Activity

The compound has also been evaluated for its anti-HIV activity. Studies have indicated that certain derivatives possess the ability to block HIV replication in cell-based assays. However, significant antiviral activity was not observed at concentrations below 100 µM, suggesting that further optimization may be necessary to enhance efficacy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide | Lacks pyridin-2-ylmethyl group | Moderate antibacterial activity |

| 2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide | Lacks hydroxyl group at 4-position | Reduced biological activity |

| 4-hydroxy-2-oxo-1-pentyl-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide | Contains pyridin-3 group | Varies in activity based on substitution |

The presence of both the hydroxyl group at position 4 and the pyridin-2-ylmethyl group in this compound enhances its chemical reactivity and potential biological activity compared to its analogs.

Case Studies

Recent studies have focused on modifying the amide functionality of quinoline derivatives to improve their biological profiles. For instance, new compounds derived from the 4-hydroxyquinoline scaffold were synthesized and tested against HIV and various bacterial strains. Results indicated that modifications could lead to enhanced anti-HIV and antibacterial activities .

Q & A

Q. How can researchers optimize the synthesis yield and purity of 4-hydroxy-2-oxo-1-pentyl-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide?

To optimize synthesis, control reaction conditions rigorously:

- Temperature : Maintain reflux conditions for cyclization steps (e.g., 80–120°C depending on solvent) .

- Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilic attack during carboxamide formation .

- Catalysts : Employ Lewis acids (e.g., TiCl₄) or coupling agents (e.g., TBTU) to accelerate key steps like amide bond formation .

- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity crystals .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- ¹H NMR spectroscopy : Confirm proton environments (e.g., hydroxy group at δ 10–12 ppm, pyridylmethyl protons at δ 4–5 ppm) .

- X-ray crystallography (SHELX) : Resolve molecular geometry and hydrogen-bonding networks, critical for verifying the 1,2-dihydroquinoline core .

- Elemental analysis : Validate empirical formula (C₂₂H₂₅N₃O₃) with <0.3% deviation .

Q. How can solubility limitations of this compound be addressed in biological assays?

- Solvent systems : Use DMSO or DMF for initial dissolution (moderate solubility at ~10 mM) .

- Surfactants : Add Tween-80 or PEG-400 to aqueous buffers to enhance dispersibility .

- Prodrug strategies : Modify the hydroxy or carboxamide groups to improve hydrophilicity .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of quinoline derivatives?

- Core modifications : Synthesize analogs with varied alkyl chains (e.g., pentyl vs. ethyl) or substituents on the pyridine ring .

- Bioisosteric replacement : Substitute the pyridin-2-ylmethyl group with isoxazole or thiazole moieties to assess target affinity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic features .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Polymorphism analysis : Characterize crystalline forms via XRD or DSC, as polymorphic variations (e.g., Form I vs. Form II) may alter bioavailability and activity .

- Synthesis reproducibility : Standardize reaction conditions (e.g., solvent purity, drying time) to minimize batch-to-batch variability .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinase enzymes) .

Q. What experimental strategies mitigate the impact of polymorphism on bioactivity?

- Crystallization screens : Use high-throughput screening (HTS) with 96-well plates to identify stable polymorphs .

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize the active conformation .

- In silico modeling : Predict polymorph stability using tools like Mercury CSD or Materials Studio .

Q. How can regioselective functionalization of the quinoline core be achieved?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation or alkylation .

- Protecting groups : Temporarily block the hydroxy group with TMSCl to direct reactions to the 1-pentyl or pyridylmethyl positions .

- Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps via controlled heating .

Q. What computational approaches are effective for studying target interactions?

- Molecular docking (AutoDock Vina) : Model binding modes with enzymes like COX-2 or PI3K, focusing on hydrogen bonds with the carboxamide and hydroxy groups .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.